Triphenylmethanesulfenyl chloride
Overview
Description
Triphenylmethanesulfenyl chloride, also known as Tritylsulfenyl chloride, is a chemical compound with the linear formula (C6H5)3CSCl . It has a molecular weight of 310.84 . It is commonly used as an amine derivatizing agent .
Molecular Structure Analysis
The molecular structure of Triphenylmethanesulfenyl chloride is represented by the SMILES string ClSC(c1ccccc1)(c2ccccc2)c3ccccc3 . This indicates that the molecule consists of a sulfur atom bonded to a chlorine atom and a triphenylmethyl group.Physical And Chemical Properties Analysis
Triphenylmethanesulfenyl chloride is a solid at 20°C . It has a melting point of 141-143°C . It should be stored at a temperature between 2-8°C . It’s sensitive to moisture and heat .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions with Carbon-Carbon Double Bonds : Triphenylmethanesulfenyl chloride plays a significant role in chemical reactions involving carbon-carbon double bonds and disulfides. It is particularly noted for its reactions and mechanisms in these contexts (Abu-Yousef & Harpp, 2003).
Preparation of Unsymmetrical Bis(di- and trisulfides) : It is used in the preparation of unsymmetrical bis(di- and trisulfides) when treated with dithiols, producing high yields of these compounds. This is crucial for the development of cyclic polysulfides (Abu-Yousef, Rys, & Harpp, 2007).
Reactivity with Thiols : Triphenylmethanesulfenyl chloride reacts with thiols to generate unsymmetrical polysulfides, which have been identified through various analytical methods, suggesting diverse applications in chemical synthesis (Abu-Yousef, Rys, & Harpp, 2006).
Surface Modification and Material Science
- Deposition of Sulfur on Gold : It has been used for the efficient deposition of sulfur on gold surfaces, which is characterized by various spectroscopy and microscopy techniques. This application is significant in material science, particularly in the modification of surfaces (Houmam, Muhammad, & Koczkur, 2012).
Environmental and Analytical Chemistry
Decolorization of Dye-Containing Solutions : Triphenylmethanesulfenyl chloride is relevant in the context of dye removal from aqueous solutions, particularly in environmental cleanup and wastewater treatment scenarios (Tan, Kyaw, Teo, & Li, 2006).
Electrochemical Degradation of Dyes : The compound plays a role in the electrochemical degradation of certain dyes, offering insights into advanced methods for environmental remediation (Palma-Goyes et al., 2010).
Influence on Corrosion Inhibition : It is studied for its effect on corrosion inhibition of metals, which is significant in materials science and industrial applications (Doulami et al., 2004).
Polymer Chemistry
- Initiator in Polymerization : Triphenylmethanesulfenyl chloride has been employed as an initiator in the atom transfer radical polymerization of styrene, indicating its utility in polymer chemistry (Xu, Lu, Xu, & Wang, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Triphenylmethanesulfenyl chloride is primarily used as a nucleophilic reagent . .
Mode of Action
The compound is known to react with other substances to form various derivatives. For instance, it reacts with sulfuryl chloride to form the sulfenyl chloride . This sulfenyl chloride can then react with ammonia to form the sulfenamide .
Action Environment
The action, efficacy, and stability of Triphenylmethanesulfenyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
trityl thiohypochlorite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClS/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQHJLXIUQQVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321627 | |
Record name | Triphenylmethanesulfenyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylmethanesulfenyl chloride | |
CAS RN |
24165-03-5 | |
Record name | 24165-03-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylmethanesulfenyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylmethanesulfenyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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